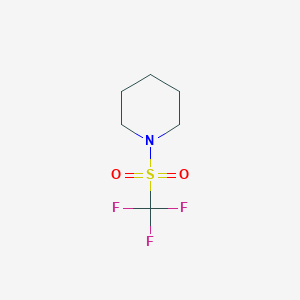

1-(Trifluoromethylsulfonyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10F3NO2S |

|---|---|

Molecular Weight |

217.21 g/mol |

IUPAC Name |

1-(trifluoromethylsulfonyl)piperidine |

InChI |

InChI=1S/C6H10F3NO2S/c7-6(8,9)13(11,12)10-4-2-1-3-5-10/h1-5H2 |

InChI Key |

MBLHRHYLNYFCEV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Pathways to 1 Trifluoromethylsulfonyl Piperidine

Direct Sulfonylation of Piperidine (B6355638) Derivatives

The most straightforward approach involves the direct formation of the nitrogen-sulfur bond by treating piperidine with a suitable trifluoromethylsulfonylating agent.

The reaction of a secondary amine like piperidine with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), commonly known as triflic anhydride, is a widely employed and efficient method for the synthesis of N-triflyl amines. nih.gov This reaction is a nucleophilic substitution where the nitrogen atom of piperidine attacks one of the sulfur atoms of the highly electrophilic triflic anhydride.

The process generally requires the presence of a non-nucleophilic base to neutralize the trifluoromethanesulfonic acid byproduct that is formed during the reaction. The reaction is typically performed at low temperatures to control its exothermicity and prevent side reactions. nih.gov

Table 1: Typical Reaction Conditions for Direct Sulfonylation with Triflic Anhydride

| Parameter | Condition | Purpose |

| Triflyl Source | Trifluoromethanesulfonic Anhydride (Tf₂O) | Provides the electrophilic trifluoromethylsulfonyl group. solvay.com |

| Substrate | Piperidine | The nucleophilic amine. |

| Base | Pyridine or other hindered tertiary amines | To scavenge the acidic byproduct (TfOH). researchgate.net |

| Solvent | Aprotic solvents (e.g., Dichloromethane (B109758), THF) | To dissolve reactants and facilitate the reaction. |

| Temperature | Low temperatures (e.g., -78 °C to 0 °C) | To control reactivity and minimize side products. nih.govnih.gov |

While triflic anhydride is a powerful and common reagent, other electrophilic sources can be used to introduce the triflyl group. One such alternative is trifluoromethanesulfonyl chloride (TfCl). Although generally less reactive than the anhydride, it can be used to synthesize sulfonamides. The reaction conditions are similar, often requiring a base and an appropriate solvent system. The choice between the anhydride and the chloride may depend on factors such as substrate reactivity, cost, and desired reaction kinetics.

Multistep Synthetic Routes to Access Substituted Piperidine Scaffolds Preceding Sulfonylation

In many applications, particularly in medicinal chemistry, piperidine rings with various substituents are required. In these cases, the synthesis involves first constructing the desired substituted piperidine scaffold, followed by the N-sulfonylation step. evitachem.com

For example, a synthetic pathway might begin with the creation of a substituted piperidine core through cyclization reactions or modifications of existing heterocyclic precursors. evitachem.commdpi.com An illustrative, though distinct, example involves the synthesis of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine, where the appropriately substituted benzenesulfonyl chloride is first prepared and then coupled with piperidine. nih.gov A similar principle applies to the synthesis of substituted 1-(trifluoromethylsulfonyl)piperidines; the substituted piperidine is synthesized first, and the final step is the introduction of the trifluoromethylsulfonyl group using the methods described in section 2.1. evitachem.com This modular approach allows for the generation of a diverse library of complex molecules. nih.gov

Green Chemistry Approaches in 1-(Trifluoromethylsulfonyl)piperidine Synthesis Research

The principles of green chemistry aim to make chemical processes more environmentally benign by reducing waste, avoiding hazardous substances, and improving energy efficiency. jddhs.comjddhs.com In the context of synthesizing triflamides like this compound, several green chemistry strategies can be considered.

Key areas of focus include the use of greener solvents to replace traditional volatile organic compounds, the development of catalytic methods to reduce the amount of reagents needed, and the exploration of alternative energy sources like microwave irradiation or mechanochemistry to drive reactions more efficiently. jddhs.comjddhs.com For instance, research into the mechanochemical (solvent-free) synthesis of related compounds, such as trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides, demonstrates a potential pathway for reducing solvent waste in the synthesis of sulfur-nitrogen bonds. rsc.org Applying such principles could lead to more sustainable methods for producing this compound.

Purification and Isolation Techniques for Research-Grade Material

After the synthesis, isolating this compound in high purity is crucial for its use in further research. The purification strategy typically involves a combination of techniques.

Aqueous Work-up: The reaction mixture is often first treated with an aqueous solution to remove inorganic salts (byproducts from the base) and any remaining water-soluble reagents. This can involve sequential washes with dilute acid, base, and brine.

Extraction: The product is extracted from the aqueous layer into an immiscible organic solvent, such as dichloromethane or ethyl acetate.

Drying and Concentration: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.

Chromatography: For high-purity material, column chromatography is a common technique. The crude product is passed through a stationary phase (typically silica (B1680970) gel) with a suitable mobile phase (a mixture of solvents like hexanes and ethyl acetate) to separate the desired compound from any remaining impurities.

Distillation: If the compound is a liquid with sufficient thermal stability, distillation (often under vacuum to lower the boiling point) can be an effective method for purification, particularly on a larger scale. google.com

The specific combination of these techniques depends on the scale of the reaction and the nature of the impurities present.

Reactivity and Mechanistic Investigations of 1 Trifluoromethylsulfonyl Piperidine

Electrophilic Nature of the Trifluoromethylsulfonyl Group in Reactions

The trifluoromethylsulfonyl (CF₃SO₂) group, often referred to as a triflyl or Tf group, is a powerful electron-withdrawing moiety that significantly influences the reactivity of the molecules to which it is attached. In 1-(Trifluoromethylsulfonyl)piperidine, this group imparts a strong electrophilic character to the sulfur atom. This electrophilicity arises from the cumulative inductive effect of the three highly electronegative fluorine atoms, which polarize the sulfur-oxygen and sulfur-carbon bonds, rendering the sulfur atom electron-deficient and highly susceptible to attack by nucleophiles.

The electrophilic nature of the trifluoromethylsulfonyl group is a key determinant of its chemical behavior, making it a versatile functional group in organic synthesis. For instance, compounds containing this group are known to enhance the dienophilicity of acetylenes in Diels-Alder reactions. The strong electron-withdrawing capacity of the triflyl group activates adjacent unsaturated systems towards cycloaddition reactions.

Furthermore, the trifluoromethylsulfonyl group can act as a source of electrophilic trifluoromethylthiolating reagents. For example, trifluoromethanesulfenates have been developed as reagents that can react with a variety of nucleophiles, including Grignard reagents, arylboronic acids, and indoles, under mild conditions. acs.org This reactivity underscores the ability of the trifluoromethylsulfonyl framework to participate in reactions that deliver the SCF₃ moiety to nucleophilic centers.

The electrophilicity of the sulfur atom in the trifluoromethylsulfonyl group is also central to its function in electrophilic fluorination reactions. N-fluoro-bis[(trifluoromethyl)sulfonyl]imide, a related compound, is a well-known electrophilic fluorinating agent. nih.gov These reagents operate through the transfer of an electrophilic fluorine atom to a nucleophilic substrate, a process facilitated by the electron-deficient nature of the sulfonyl centers.

The following table provides a summary of representative reactions that highlight the electrophilic character of the trifluoromethylsulfonyl group in different molecular contexts.

| Reaction Type | Reagent Containing Trifluoromethylsulfonyl Group | Nucleophile/Substrate | Product Type |

| Electrophilic Trifluoromethylthiolation | Trifluoromethylthanesulfenates | Grignard reagents, arylboronic acids, indoles | Trifluoromethylthiolated compounds |

| Electrophilic Fluorination | N-Fluoro-bis[(trifluoromethyl)sulfonyl]imide | Glycals, enolates | α-Fluoro compounds |

| Diels-Alder Cycloaddition | Phenyltrifluoromethylsulfonylacetylene | Dienes | Cycloadducts |

Nucleophilic Displacement at the Sulfur Atom

Nucleophilic displacement at the tetracoordinate sulfur atom of this compound is a fundamental reaction pathway. The strong electrophilicity of the sulfur atom, induced by the trifluoromethyl and two sulfonyl oxygen groups, makes it a prime target for nucleophilic attack. This process typically proceeds through a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur center.

The reaction involves the approach of a nucleophile to the sulfur atom, leading to the formation of a transient trigonal bipyramidal intermediate or transition state. In this state, the incoming nucleophile and the leaving group ideally occupy the apical positions. Subsequent departure of the leaving group, in this case, the piperidide anion or a related species, results in the formation of a new bond between the nucleophile and the sulfonyl group.

The stereochemical outcome of nucleophilic substitution at a chiral sulfur center in analogous sulfonyl compounds is often inversion of configuration, which is consistent with an SN2-like mechanism. However, an addition-elimination mechanism involving a hypervalent sulfurane intermediate has also been proposed and is supported by computational studies in some cases. nih.gov

The rate and feasibility of nucleophilic displacement at the sulfur atom are influenced by several factors, including the nature of the nucleophile, the solvent, and the steric environment around the sulfur center. Stronger nucleophiles will generally react more readily. The reaction can be catalyzed by acids, which can protonate the nitrogen of the piperidine (B6355638) ring, making it a better leaving group.

For instance, the hydrolysis of sulfonamides can proceed via nucleophilic attack of water or hydroxide (B78521) ions on the sulfur atom, leading to the cleavage of the sulfur-nitrogen (S-N) bond. nih.gov This reaction is often favored under acidic conditions where the amine leaving group is protonated. nih.gov

The table below summarizes the key aspects of nucleophilic displacement at the sulfur atom of a generic N-sulfonylpiperidine.

| Feature | Description |

| Reaction Type | Bimolecular Nucleophilic Substitution (SN2-type) at Sulfur |

| Electrophilic Center | Sulfur atom of the trifluoromethylsulfonyl group |

| Key Intermediate/Transition State | Trigonal bipyramidal |

| Stereochemistry (at chiral sulfur) | Predominantly inversion of configuration |

| Factors Influencing Reactivity | Nucleophile strength, solvent polarity, steric hindrance, leaving group ability |

| Typical Nucleophiles | Hydroxide, alkoxides, amines, thiolates |

Mechanistic Pathways in C-N Bond Activation and Cleavage

The activation and cleavage of the carbon-nitrogen (C-N) bond in this compound represent a significant area of mechanistic investigation. The sulfonamide linkage is generally stable, but under specific conditions, the C-N bond can be cleaved, offering synthetic utility for the deprotection or further functionalization of the piperidine nitrogen.

One prominent pathway for C-N bond cleavage in tertiary sulfonamides involves catalysis by Lewis acids, such as Bi(OTf)₃. nih.gov The proposed mechanism commences with the protonation of the nitrogen atom of the sulfonamide. This is followed by C-N bond scission, which is driven by the formation of a stable carbocationic intermediate. nih.gov The stability of the resulting carbocation is a crucial factor determining the selectivity for C-N over S-N bond cleavage.

Electrochemical methods also provide a pathway for C-N bond cleavage in sulfonamides. Under oxidative conditions, an N-sulfonyl iminium species can be generated as an intermediate. This intermediate can then be trapped by a nucleophile, such as water, leading to the cleavage of the C-N bond and the release of the dealkylated sulfonamide. acs.org This process can be controlled by the amount of charge transferred during the electrolysis, allowing for sequential cleavage of multiple C-N bonds. acs.org

Computational studies on the denitrification of piperidine on catalyst surfaces have also shed light on the elementary steps of C-N bond activation. These studies indicate that the process can be initiated by the adsorption of the piperidine nitrogen onto a metal surface, followed by a series of hydrogenation and C-N bond scission steps.

The table below outlines different mechanistic approaches for C-N bond cleavage in sulfonamides.

| Method | Proposed Mechanism | Key Intermediates |

| Lewis Acid Catalysis | Protonation of nitrogen followed by C-N bond scission | Carbocationic species |

| Electrochemical Oxidation | Formation of an N-sulfonyl iminium ion followed by nucleophilic trapping | N-sulfonyl iminium ion |

| Catalytic Hydrogenolysis | Adsorption on a metal surface followed by hydrogenation and bond cleavage | Surface-adsorbed species |

Role as a Leaving Group in Substitution and Elimination Reactions

The trifluoromethylsulfonyl group is renowned for its exceptional leaving group ability, a property that is central to the reactivity of this compound in certain contexts. However, it is important to distinguish between the departure of the entire trifluoromethylsulfonylpiperidine moiety and the triflate (CF₃SO₃⁻) anion. In the context of the intact molecule, the piperidide portion would be the leaving group in a nucleophilic attack at the sulfur atom.

Conversely, if the trifluoromethylsulfonyl group is part of a larger molecule where the piperidine is attached to a carbon that undergoes substitution or elimination, the trifluoromethylsulfonamide anion (CF₃SO₂N(C₅H₁₀)⁻) would act as the leaving group. The stability of this anion is enhanced by the strong electron-withdrawing nature of the trifluoromethylsulfonyl group, which can delocalize the negative charge.

The leaving group ability of sulfonamides is significantly lower than that of sulfonates like triflate. However, the introduction of a second sulfonyl group on the nitrogen, as in benzenedisulfonylimides, creates a much better leaving group, capable of participating in nucleophilic substitution reactions with inversion of configuration. nih.gov

In palladium-catalyzed cross-coupling reactions, aryl triflates are common electrophiles, highlighting the excellent leaving group ability of the triflate anion. researchgate.net The relative reactivity of aryl halides and aryl triflates in these reactions can be influenced by the choice of ligands and reaction conditions, providing insights into the mechanism of oxidative addition. researchgate.net While not a direct measure of the leaving group ability of the N-sulfonylpiperidine group, these studies underscore the electronic properties that make sulfonyl-containing moieties effective nucleofuges.

The following table provides a qualitative comparison of the leaving group ability of various sulfonyl-containing species.

| Leaving Group | Relative Leaving Group Ability |

| Triflate (CF₃SO₃⁻) | Excellent |

| Nonaflate (C₄F₉SO₃⁻) | Excellent (often better than triflate) researchgate.net |

| Tosylate (CH₃C₆H₄SO₃⁻) | Good |

| Mesylate (CH₃SO₃⁻) | Good |

| Bis(benzenesulfonyl)imide anion | Good nih.gov |

| Trifluoromethylsulfonamide anion | Moderate |

Studies on the Role of the Piperidine Ring in Modulating Reactivity

The nitrogen atom in the piperidine ring is a nucleophilic center. However, in this compound, the electron-withdrawing trifluoromethylsulfonyl group significantly reduces the nucleophilicity of the nitrogen atom. This electronic effect is transmitted through the N-S bond.

Computational studies on piperidine-containing compounds have been employed to understand the relationship between conformation and biological activity. nih.gov These studies reveal how the spatial arrangement of substituents on the piperidine ring dictates interactions with biological targets. While not directly focused on the reactivity of this compound, these investigations highlight the importance of conformational analysis in understanding the behavior of piperidine derivatives.

The steric hindrance presented by the piperidine ring can also influence the rate of reactions at the sulfonyl group. A bulky piperidine ring may sterically shield the sulfur atom from attack by a nucleophile. Conversely, the conformation of the piperidine ring can be influenced by the bulky trifluoromethylsulfonyl group.

The table below summarizes the key conformational features of the piperidine ring and their potential influence on reactivity.

| Feature | Description | Potential Influence on Reactivity |

| Predominant Conformation | Chair conformation | Minimizes steric strain, influences the orientation of substituents. |

| Ring Inversion | Interconversion between two chair forms | Can affect the average steric and electronic environment around the reactive centers. |

| Axial/Equatorial Substituents | Substituents on the ring can occupy axial or equatorial positions | The orientation of substituents can impact steric hindrance and intramolecular interactions. |

| Nitrogen Inversion | Inversion of the nitrogen pyramid | Can influence the accessibility of the nitrogen lone pair, although this is less relevant in the sulfonamide due to delocalization. |

Kinetic and Thermodynamic Studies of Key Transformations

Quantitative studies on the kinetics and thermodynamics of reactions involving this compound provide valuable insights into its reactivity and the underlying reaction mechanisms. While specific data for this exact compound is not extensively available, data from related systems can be used to infer its behavior.

Kinetic studies of nucleophilic substitution at sulfonyl sulfur in arenesulfonyl chlorides have shown that the reaction rates are sensitive to the electronic properties of the substituents on the aromatic ring. mdpi.com These reactions typically follow second-order kinetics, and the activation parameters (enthalpy and entropy of activation) can be determined from the temperature dependence of the rate constants. mdpi.com For example, the chloride-chloride exchange reaction in a series of arenesulfonyl chlorides has been studied, and the activation energies were determined. mdpi.com

Computational chemistry provides a powerful tool for estimating the thermodynamic and kinetic parameters of reactions. Density Functional Theory (DFT) calculations can be used to determine the activation energies for various reaction pathways, such as C-N bond cleavage or nucleophilic attack. For instance, computational studies on the copper-catalyzed intramolecular C-H amination of N-fluoro amides to form pyrrolidines and piperidines have provided free energy profiles for the N-F activation step. researchgate.net

The following tables present representative kinetic and thermodynamic data for reactions of related sulfonyl compounds, which can serve as a basis for understanding the reactivity of this compound.

Table 3.6.1: Representative Activation Energies for Nucleophilic Substitution at Sulfonyl Sulfur Data for the isotopic chloride exchange reaction between arenesulfonyl chlorides and Et₄N³⁶Cl in acetonitrile.

| Substituent on Arenesulfonyl Chloride | Activation Energy (Ea) (kJ/mol) | Reference |

| 4-Methoxy | 67.3 ± 2.9 | mdpi.com |

| 4-Methyl | 68.1 ± 2.5 | mdpi.com |

| Hydrogen | 70.2 ± 2.1 | mdpi.com |

| 4-Chloro | 70.6 ± 1.7 | mdpi.com |

| 3-Nitro | 71.9 ± 1.2 | mdpi.com |

Table 3.6.2: Calculated Free Energy of Activation for N-F Bond Activation in a Copper-Catalyzed C-H Amination Data from DFT calculations for the formation of a piperidine derivative.

| Reaction Step | Calculated ΔG‡ (kcal/mol) | Reference |

| N-F Activation by [Tp*Cu] | 18.2 | researchgate.net |

Applications of 1 Trifluoromethylsulfonyl Piperidine in Advanced Organic Synthesis

Reagent in Trifluoromethylation Reactions

The transfer of a trifluoromethyl (CF3) group to a substrate is a cornerstone of modern organofluorine chemistry. This can be achieved through various mechanisms, broadly categorized as electrophilic, nucleophilic, and radical pathways. The structure of 1-(Trifluoromethylsulfonyl)piperidine, featuring a CF3 group attached to a sulfonyl moiety, suggests its potential, albeit underexplored, as a trifluoromethylating agent.

Electrophilic Trifluoromethylation Strategies

Radical Trifluoromethylation Pathways

Radical trifluoromethylation utilizes a trifluoromethyl radical (•CF3) to react with various substrates. These reactions are often initiated by photoredox catalysis or radical initiators. The strength of the S-CF3 bond in this compound would be a critical factor in its potential to serve as a •CF3 precursor. Cleavage of this bond under radical conditions would be necessary to generate the trifluoromethyl radical. While this remains a theoretical possibility, there is a lack of specific documented examples of this compound being employed in radical trifluoromethylation reactions in the reviewed literature.

Utility as a Sulfonylating Agent in Complex Molecule Synthesis

Sulfonamides are important functional groups in medicinal chemistry. The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine. This compound could theoretically act as a sulfonylating agent, transferring the trifluoromethylsulfonyl group to a nucleophile. However, the piperidine (B6355638) moiety would need to function as a leaving group, which is less common than the chloride in traditional sulfonylating agents. The reactivity of the S-N bond in this compound towards nucleophilic substitution has not been extensively explored in the context of sulfonyl group transfer.

Precursor for N-Triflyl Protecting Group Strategies

The trifluoromethanesulfonyl group (Tf), also known as the triflyl group, is a widely used protecting group for amines due to its strong electron-withdrawing nature and its ability to be cleaved under specific conditions. N-Triflyl amides and sulfonamides are common intermediates in organic synthesis. While this compound contains the trifluoromethylsulfonyl moiety, its direct use as a precursor for introducing the N-triflyl protecting group is not a standard or documented procedure. The transfer of the triflyl group from the piperidine nitrogen to another amine would be a transamidation-type reaction, which is not a typical method for installing this protecting group.

Role in Heterocyclic Compound Synthesis and Functionalization

The piperidine ring is a fundamental heterocyclic motif. While there are numerous methods for the synthesis and functionalization of piperidines, the specific role of this compound as a starting material or reagent in the synthesis of other heterocyclic compounds is not well-documented. It could potentially serve as a scaffold upon which further chemical transformations are performed, but specific examples of its utility in the construction of diverse heterocyclic systems are not readily found in the scientific literature.

Stereoselective Transformations Mediated by this compound

Stereoselective synthesis is a critical aspect of modern drug discovery and development. Chiral catalysts and reagents are often employed to control the stereochemical outcome of a reaction. There is no available evidence to suggest that this compound is used as a catalyst or a chiral auxiliary to mediate stereoselective transformations. For it to play a role in stereoselective synthesis, it would likely need to be derivatized to incorporate chiral elements, and its subsequent application in inducing asymmetry would require dedicated research.

The Role of this compound in Advanced Organic Synthesis: An Examination of its Emerging Applications in Late-Stage Functionalization

Despite the growing importance of late-stage functionalization in medicinal chemistry and materials science, specific applications of this compound in this area are not extensively documented in publicly available scientific literature. This article aims to provide a comprehensive overview based on the current landscape of organic synthesis.

Late-stage functionalization (LSF) is a powerful strategy that allows for the modification of complex molecules at a late point in their synthesis. This approach is particularly valuable in drug discovery, as it enables the rapid generation of analogues of a lead compound, facilitating the exploration of structure-activity relationships. The introduction of trifluoromethylsulfonyl (triflyl) groups is of significant interest in this context due to their ability to modulate the physicochemical and biological properties of molecules.

While a variety of reagents have been developed for trifluoromethylation and trifluoromethylthiolation, the direct introduction of the trifluoromethylsulfonyl (SO2CF3) group, a process known as trifluoromethylsulfonylation, is a continually evolving area of research. The triflyl group is a potent electron-withdrawing group and a good leaving group, making compounds bearing this moiety valuable intermediates in organic synthesis.

This compound, also known as N-triflylpiperidine, is a commercially available compound. Structurally, it is a sulfonamide derived from piperidine and trifluoromethanesulfonic acid. While sulfonamides are a well-established class of compounds with diverse applications, the specific utility of this compound as a reagent in late-stage functionalization remains an area with limited specific examples in the literature.

Research in late-stage functionalization often focuses on the development of novel reagents and methodologies for C-H activation, allowing for direct modification of the molecular scaffold. The ideal reagent for such transformations would be stable, selective, and possess a broad functional group tolerance. While the trifluoromethylsulfonyl group is a desirable functionality to introduce, the reactivity of this compound in complex molecular settings has not been a primary focus of reported studies.

Emerging applications in this field are often characterized by novel catalytic systems or the use of previously overlooked reagents in new contexts. Future research may yet uncover specific scenarios where this compound proves to be a valuable tool for the late-stage introduction of the trifluoromethylsulfonyl group. Such studies would likely focus on its reactivity towards specific classes of substrates under various reaction conditions, including photoredox catalysis or transition-metal-catalyzed cross-coupling reactions.

Currently, the scientific community relies on a range of other reagents for the introduction of the triflyl group. These include triflic anhydride (B1165640) and various N-aryltriflimides. The development of new, milder, and more selective triflylating agents remains an active area of investigation. As the demand for sophisticated molecular architectures continues to grow, it is plausible that the reactivity of compounds like this compound will be more thoroughly explored, potentially leading to its establishment as a useful reagent in the synthetic chemist's toolkit for late-stage functionalization.

Computational Chemistry and Theoretical Analysis of 1 Trifluoromethylsulfonyl Piperidine

Conformational Analysis of the Piperidine (B6355638) Ring and Trifluoromethylsulfonyl Moiety

The conformational flexibility of the piperidine ring, coupled with the rotational freedom of the trifluoromethylsulfonyl group, gives rise to a complex potential energy surface for 1-(Trifluoromethylsulfonyl)piperidine. Understanding these conformational preferences is crucial as they can significantly influence the molecule's physical properties and biological activity.

While specific ab initio and Density Functional Theory (DFT) studies exclusively focused on this compound are not extensively available in the current body of literature, the conformational behavior of substituted piperidines is a well-established area of computational research. lifechempharma.comacs.org For this compound, theoretical calculations would be expected to identify the most stable conformations of the piperidine ring, which typically adopts a chair conformation to minimize steric and torsional strain. lifechempharma.com

Computational investigations into N-substituted piperidines have shown that the preference for the substituent to occupy an axial or equatorial position is governed by a delicate balance of steric and electronic effects. physchemres.org For the trifluoromethylsulfonyl group, it is anticipated that the equatorial position would be sterically favored to minimize 1,3-diaxial interactions with the axial hydrogens on the piperidine ring.

DFT calculations, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-31G(d)), would be instrumental in quantifying the energy differences between the equatorial and axial conformers. researchgate.net Furthermore, these methods can elucidate the rotational barrier around the N-S bond, providing insight into the conformational dynamics of the trifluoromethylsulfonyl moiety.

Table 1: Hypothetical Energy Differences for Conformers of this compound Based on General Principles of Piperidine Conformational Analysis

| Conformer | Relative Energy (kcal/mol) | Key Feature |

| Chair (Equatorial Tf) | 0.00 | Trifluoromethylsulfonyl group in the equatorial position. |

| Chair (Axial Tf) | > 0 | Trifluoromethylsulfonyl group in the axial position, likely higher in energy due to steric hindrance. |

| Boat | Higher | Generally a higher energy transition state or intermediate between chair forms. |

Note: This table is illustrative and based on established principles of conformational analysis of piperidine derivatives. Specific computational data for this compound is not currently available in the cited literature.

The introduction of substituents onto the piperidine ring of this compound would further modulate its conformational landscape. The principles of A-values, which quantify the steric preference of a substituent for the equatorial position, would be a primary determinant of the ring's conformation.

Computational studies on fluorinated piperidines have demonstrated that the interplay of electrostatic interactions, hyperconjugation, and steric factors dictates the conformational behavior. nih.gov The presence of other substituents would influence the puckering of the piperidine ring and could potentially alter the rotational preference of the trifluoromethylsulfonyl group. For instance, a bulky substituent at the C2 or C6 position would likely increase the energetic preference for the N-sulfonyl group to be in a position that minimizes steric clash.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is significantly influenced by the powerful electron-withdrawing nature of the trifluoromethylsulfonyl (triflyl) group. nih.gov This has profound implications for the molecule's reactivity and intermolecular interactions.

Theoretical investigations of sulfonamides using methods like Natural Bond Orbital (NBO) analysis have shown that the sulfur-nitrogen bond is highly polarized. chemicalbook.com In this compound, the nitrogen atom's lone pair of electrons is delocalized towards the electron-deficient sulfonyl group. This delocalization results in a planarization of the nitrogen atom and a partial double bond character in the S-N bond.

The trifluoromethyl group, with its strong inductive effect, further withdraws electron density, making the sulfur atom highly electrophilic and the nitrogen atom significantly less basic compared to piperidine itself. NBO analysis would likely reveal strong hyperconjugative interactions between the nitrogen lone pair and the antibonding orbitals of the S-O and S-C bonds.

Table 2: Expected Electronic Properties of this compound Based on General Sulfonamide Studies

| Property | Expected Characteristic | Implication |

| N Atom Basicity | Significantly Reduced | The nitrogen lone pair is less available for protonation. |

| S-N Bond | Polarized, Partial Double Bond Character | Increased bond strength and rotational barrier. |

| Sulfur Atom | Electrophilic | Susceptible to nucleophilic attack. |

| Dipole Moment | High | Due to the presence of the highly polar SO2 and CF3 groups. |

Note: This table is based on the known electronic effects of the trifluoromethylsulfonyl group and computational studies on related sulfonamides.

Prediction of Reactivity and Selectivity via Computational Models

Computational models can be employed to predict the reactivity and selectivity of this compound in various chemical transformations. The electronic structure, as discussed previously, is a key determinant of its reactivity.

The electrophilic nature of the sulfur atom suggests that this compound could act as a triflylating agent under certain conditions, although it is generally a stable and relatively unreactive compound. lifechempharma.comacs.org Computational models, such as those based on Fukui functions or mapping of the molecular electrostatic potential (MEP), can identify the most likely sites for nucleophilic and electrophilic attack. acs.org

For reactions involving the piperidine ring, computational models could predict the regioselectivity of, for example, deprotonation and subsequent functionalization. The acidity of the protons on the alpha-carbons to the nitrogen would be influenced by the electron-withdrawing trifluoromethylsulfonyl group.

Elucidation of Reaction Mechanisms Through Transition State Calculations

Transition state theory, in conjunction with quantum chemical calculations, is a powerful tool for elucidating reaction mechanisms. nih.gov For any proposed reaction involving this compound, the identification and characterization of transition states are crucial for understanding the reaction pathway and predicting reaction rates.

While specific transition state calculations for reactions of this compound are not documented in the available literature, computational studies on the reactivity of related N-sulfonyl compounds provide a framework for such investigations. nih.govacs.org For instance, in a potential nucleophilic substitution at the sulfur center, DFT calculations could be used to model the transition state, determine the activation energy, and thereby assess the feasibility of the reaction. These calculations can help to distinguish between different possible mechanisms, such as concerted or stepwise pathways.

In Silico Design of Novel this compound Derivatives

The this compound scaffold can be utilized as a starting point for the in silico design of novel molecules with desired properties, particularly in the context of medicinal chemistry. The piperidine moiety is a common feature in many bioactive compounds, and the trifluoromethylsulfonyl group can modulate properties such as lipophilicity and metabolic stability. researchgate.net

Structure-based drug design is a powerful in silico approach where the three-dimensional structure of a biological target, such as an enzyme or receptor, is used to design complementary ligands. Derivatives of this compound could be designed to fit into the binding pocket of a target protein. Computational techniques like molecular docking can be used to predict the binding affinity and orientation of these designed molecules.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of this compound derivatives with their biological activity. Such models can then be used to predict the activity of novel, untested derivatives, thereby guiding synthetic efforts towards more potent compounds. The in silico prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is another crucial aspect of modern drug design that can be applied to these novel derivatives. nih.gov

Advanced Spectroscopic and Structural Characterization for Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

High-resolution NMR spectroscopy is an indispensable tool for elucidating the solution-state structure and dynamics of 1-(Trifluoromethylsulfonyl)piperidine. While a fully assigned public spectrum is not available in peer-reviewed literature, the expected chemical shifts and coupling constants can be reliably predicted based on the known spectra of piperidine (B6355638) and the significant electronic influence of the N-trifluoromethylsulfonyl (triflyl) group.

The piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for such six-membered saturated heterocycles. In this conformation, the protons on the ring are differentiated into axial and equatorial environments. The strong electron-withdrawing nature of the triflyl group (-SO₂CF₃) significantly deshields the adjacent α-protons (C2/C6), causing their signals to appear downfield compared to unsubstituted piperidine. The β- (C3/C5) and γ-protons (C4) are also influenced, but to a lesser extent.

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum would likely show three distinct multiplets corresponding to the α-, β-, and γ-protons.

α-protons (H2, H6): Expected to be the most downfield signal due to the inductive effect of the sulfonamide group.

β-protons (H3, H5): Resonances would appear upfield from the α-protons.

γ-protons (H4): Expected to be the most upfield signal of the ring protons.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum would similarly show distinct signals for the carbon atoms of the piperidine ring and the trifluoromethyl group.

α-carbons (C2, C6): Significantly deshielded and shifted downfield.

β-carbons (C3, C5) and γ-carbon (C4): Shifted to a lesser extent.

Trifluoromethyl Carbon (CF₃): This would appear as a quartet due to coupling with the three fluorine atoms (¹JCF), a characteristic feature for the CF₃ group.

The dynamic nature of the chair-chair interconversion can also be studied using variable-temperature NMR. For N-acylated piperazines, energy barriers for ring inversion have been calculated, and a similar principle would apply here, allowing for the quantification of the conformational stability.

| Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features |

|---|---|---|---|

| C2, C6 (α) | ¹H | ~3.4 - 3.7 | Multiplet, deshielded by -SO₂CF₃ group |

| C3, C5 (β) | ¹H | ~1.7 - 1.9 | Multiplet |

| C4 (γ) | ¹H | ~1.6 - 1.8 | Multiplet |

| C2, C6 (α) | ¹³C | ~48 - 52 | Deshielded by nitrogen and sulfonyl group |

| C3, C5 (β) | ¹³C | ~24 - 27 | - |

| C4 (γ) | ¹³C | ~22 - 25 | - |

| CF₃ | ¹³C | ~118 - 122 | Quartet due to ¹JCF coupling |

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions

While the specific crystal structure of this compound has not been reported in the Cambridge Structural Database, analysis of closely related N-sulfonyl and trifluoromethanesulfonate (B1224126) compounds provides a clear picture of its expected solid-state characteristics. researchgate.netnih.gov X-ray crystallography would reveal precise bond lengths, bond angles, and the packing of molecules within the crystal lattice.

Intermolecular interactions are critical in defining the crystal packing. In the absence of strong hydrogen bond donors (like N-H), the packing in this compound would be governed by weaker interactions. Non-classical C-H···O hydrogen bonds, where the hydrogen atoms of the piperidine ring interact with the highly electronegative oxygen atoms of the sulfonyl group, are expected to be the dominant directional force. researchgate.net Furthermore, interactions involving the fluorine atoms of the triflyl group, such as C-F···H or F···F contacts, may also play a role in the supramolecular assembly. nih.gov In related structures, these types of weak interactions dictate the formation of one-dimensional chains or more complex three-dimensional networks. researchgate.net

| Parameter | Expected Feature | Basis of Prediction |

|---|---|---|

| Piperidine Ring Conformation | Chair | Standard for saturated six-membered heterocycles |

| Sulfur Atom Geometry | Tetrahedral | Typical for sulfonamides |

| Dominant Intermolecular Interaction | Non-classical C-H···O hydrogen bonds | Observed in crystal structures of similar sulfonamides researchgate.net |

| Other Potential Interactions | Dipole-dipole, van der Waals forces, C-F···H contacts | Presence of polar SO₂ and CF₃ groups nih.gov |

Advanced Mass Spectrometry Techniques for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and probing the fragmentation pathways of this compound. The compound has a molecular formula of C₆H₁₀F₃NO₂S and a monoisotopic mass of approximately 217.04 Da. atomfair.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) at m/z 217 would be expected. The stability of this peak can vary, but its presence is crucial for confirming the molecular weight. The subsequent fragmentation pattern provides a structural fingerprint of the molecule. Key fragmentation pathways for N-sulfonylpiperidines typically involve cleavage at the S-N bond and fragmentation of the heterocyclic ring.

Predicted Fragmentation Pattern:

Loss of the trifluoromethyl radical (·CF₃): A significant fragment ion would be expected at m/z 148 [M - CF₃]⁺, resulting from the cleavage of the S-C bond.

Cleavage of the S-N bond: Fragmentation can occur on either side of the nitrogen atom. Cleavage to lose the piperidinyl moiety would yield the [CF₃SO₂]⁺ ion at m/z 133. Conversely, cleavage to lose the triflyl group would generate the piperidinyl cation at m/z 84.

Ring Fragmentation: The piperidine ring itself can undergo fragmentation, typically through the loss of ethylene (B1197577) (C₂H₄, 28 Da), leading to smaller fragment ions.

Advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) would be invaluable for monitoring reactions that synthesize or modify this compound, allowing for the identification of intermediates, byproducts, and the final product in complex mixtures.

| m/z | Proposed Identity | Origin |

|---|---|---|

| 217 | [C₆H₁₀F₃NO₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 148 | [M - CF₃]⁺ | Loss of trifluoromethyl radical |

| 133 | [CF₃SO₂]⁺ | S-N bond cleavage |

| 84 | [C₅H₁₀N]⁺ | S-N bond cleavage, protonated piperidine fragment |

| 69 | [CF₃]⁺ | S-C bond cleavage |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and bond vibrations within this compound. atomfair.comcymitquimica.com These methods are complementary and offer a comprehensive analysis of the molecule's vibrational modes.

The IR spectrum is dominated by absorptions from polar bonds, while the Raman spectrum provides strong signals for symmetric and non-polar bonds. The key functional groups in this compound are the piperidine ring (C-H and C-C bonds), the sulfonyl group (S=O), and the trifluoromethyl group (C-F).

Characteristic Vibrational Modes:

C-H Stretching: The aliphatic C-H stretching vibrations of the piperidine ring are expected in the 2850-3000 cm⁻¹ region.

S=O Stretching: The sulfonyl group gives rise to two very strong and characteristic stretching bands. The asymmetric stretch (νas) typically appears at a higher frequency (around 1350-1380 cm⁻¹) than the symmetric stretch (νs) (around 1180-1210 cm⁻¹). These are often intense in the IR spectrum.

C-F Stretching: The C-F bonds of the trifluoromethyl group produce strong absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹. These can sometimes overlap with other vibrations, but their high intensity is a key indicator.

S-N Stretching: The stretch for the S-N bond is expected in the 900-950 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the S=O group and the C-S bond, providing complementary information to the IR spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Strong | Medium-Strong |

| S=O Asymmetric Stretch | 1350 - 1380 | Strong | Medium |

| S=O Symmetric Stretch | 1180 - 1210 | Strong | Strong |

| C-F Stretch | 1100 - 1300 | Strong | Medium |

| S-N Stretch | 900 - 950 | Medium | Weak |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination in Chiral Derivatives

This compound is an achiral molecule and therefore does not exhibit optical activity. However, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are critically important for the analysis of its chiral derivatives. If a stereocenter is introduced onto the piperidine ring (e.g., through substitution), the resulting enantiomers will interact differently with plane-polarized and circularly polarized light.

Application to Chiral Derivatives: A chiral derivative, such as (R)- or (S)-2-methyl-1-(trifluoromethylsulfonyl)piperidine, would produce mirror-image CD and ORD spectra. These techniques are essential for:

Determining Enantiomeric Purity: The magnitude of the CD or ORD signal is directly proportional to the concentration of the enantiomer and its enantiomeric excess (ee). This allows for a quantitative assessment of the success of an asymmetric synthesis or chiral separation.

Assigning Absolute Configuration: By comparing the experimentally measured CD spectrum with spectra predicted from quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of a newly synthesized chiral molecule can be unambiguously assigned.

Vibrational Circular Dichroism (VCD), the extension of CD into the infrared region, is another powerful technique. VCD is sensitive to the entire molecular structure and can be highly effective for determining the absolute configuration of complex molecules, including those with multiple stereocenters. The application of these chiroptical methods is a cornerstone of modern stereoselective synthesis and pharmaceutical development, and they would be the definitive techniques for characterizing any chiral analogues of this compound. chemicalbook.com

Derivatization Strategies and Analogues of 1 Trifluoromethylsulfonyl Piperidine in Synthetic Research

Synthesis of Substituted 1-(Trifluoromethylsulfonyl)piperidine Derivatives

The synthesis of substituted derivatives of this compound allows for the introduction of diverse functionalities, which can modulate the molecule's steric and electronic properties. These modifications are typically achieved by either building a substituted piperidine (B6355638) ring before N-sulfonylation or by directly functionalizing the pre-formed N-sulfonylated ring.

The introduction of alkyl and aryl groups onto the piperidine ring is a key strategy for creating structural diversity. Modern catalytic methods have enabled the direct functionalization of C-H bonds, providing efficient pathways to these derivatives.

Photoredox catalysis, for instance, has been successfully employed for the α-amino C–H arylation of highly substituted piperidines. nih.gov This method uses a transition metal photoredox catalyst to generate an α-amino radical from the piperidine, which can then couple with electron-deficient cyano(hetero)arenes. nih.gov This approach allows for the direct formation of a C-C bond at the position adjacent to the nitrogen atom. nih.gov

Ruthenium-catalyzed C-H activation is another powerful tool for the direct arylation of N-heterocycles. researchgate.netnih.govgoettingen-research-online.de This methodology often utilizes a directing group to achieve high chemo- and site-selectivity, enabling the functionalization of specific C-H bonds on the ring with various aryl groups. goettingen-research-online.de

Alternatively, substituted piperidines can be constructed from precursors such as piperidones. dtic.milresearchgate.net Friedel-Crafts reactions, a cornerstone of organic synthesis for attaching substituents to aromatic rings, can be used to prepare aryl-substituted precursors which are then cyclized and N-sulfonylated. wikipedia.orgbyjus.com Similarly, alkyl-substituted piperidines can be synthesized through the reduction of appropriately substituted piperidones or pyridines. dtic.milmdpi.com

Beyond simple alkyl and aryl groups, a wide array of functional groups can be incorporated into the piperidine ring. A common and versatile approach involves the use of N-protected piperidin-4-one as a starting material. chemrevlett.comresearchgate.net The ketone functionality allows for a variety of transformations, including reductive amination to introduce substituted amine groups at the 4-position. researchgate.net

Another powerful strategy is the construction of the piperidine ring from functionalized acyclic precursors. The intramolecular cyclization of linear amino-aldehydes, amino-alcohols, or other suitably functionalized amines provides a direct route to piperidines with pre-installed substituents. nih.govorganic-chemistry.org For example, a palladium-catalyzed annulation strategy using a cyclic carbamate (B1207046) precursor has been developed for accessing a range of functionalized piperidine products. aminer.org Similarly, the synthesis of sulfonyl derivatives of piperidine-3-carboxylic acid demonstrates a pathway to functionalization at the C-3 position. researchgate.net

| Starting Material | Reaction Type | Position Functionalized | Example Application |

|---|---|---|---|

| N-Sulfonylpiperidine | Photoredox C-H Arylation | α- to Nitrogen (C2/C6) | Direct coupling with cyano(hetero)arenes. nih.gov |

| N-Protected Piperidin-4-one | Reductive Amination | C4 | Synthesis of 4-amino-piperidine derivatives. researchgate.netgoogle.com |

| Functionalized Linear Amines | Intramolecular Cyclization | Various | Construction of highly substituted piperidine cores. nih.govorganic-chemistry.org |

| N-Boc-piperidine-3-carboxylic Acid | Amide Coupling | C3 | Synthesis of novel piperidine carboxamides. researchgate.net |

Investigation of Analogues with Modified Sulfonyl Groups

Replacing the trifluoromethylsulfonyl group with other sulfonyl or related sulfinyl moieties is a common strategy to create analogues with different electronic properties and reactivity. This allows for the fine-tuning of the reagent's characteristics for specific synthetic applications.

A prominent example is the synthesis of 1-benzenesulfinyl piperidine (BSP), an analogue where the trifluoromethylsulfonyl group is replaced by a benzenesulfinyl group. acs.orgnih.gov BSP is typically prepared by reacting benzenesulfinyl chloride with piperidine. nih.gov The benzenesulfinyl chloride itself can be generated in situ from sodium benzenesulfinate (B1229208) and thionyl chloride. nih.govtandfonline.com This approach has been used for large-scale production. nih.govnih.gov

The investigation has been extended to include modifications of both the sulfonyl/sulfinyl group and the heterocyclic ring. For example, 1-benzenesulfinyl pyrrolidine (B122466) and N,N-diethyl benzenesulfinamide (B100797) have been synthesized and studied as functional analogues of BSP. tandfonline.comnih.gov Furthermore, a wide variety of sulfonyl chlorides, such as substituted benzenesulfonyl chlorides, can be reacted with piperidine to generate a library of N-sulfonylpiperidine analogues. nih.govresearchgate.net

| Analogue Name | Modifying Group | Ring Structure | Reference |

|---|---|---|---|

| 1-Benzenesulfinyl piperidine (BSP) | Benzenesulfinyl | Piperidine | acs.orgnih.gov |

| 1-Benzenesulfinyl pyrrolidine | Benzenesulfinyl | Pyrrolidine | tandfonline.comnih.gov |

| N,N-Diethyl benzenesulfinamide | Benzenesulfinyl | Acyclic (Diethylamine) | tandfonline.comnih.gov |

| N-(Piperidin-1-yl)benzenesulfonamide | Benzenesulfonyl | Piperidine | researchgate.net |

| 1-(4-Sulfamoylbenzoyl)piperidine | 4-Sulfamoylbenzoyl | Piperidine | nih.gov |

Impact of Structural Modifications on Reactivity and Synthetic Utility

The study of 1-benzenesulfinyl piperidine (BSP) and its analogues provides a clear example of this principle. BSP is a highly crystalline solid, which limits its solubility at very low temperatures. nih.govnih.gov This prompted the development of analogues like 1-benzenesulfinyl pyrrolidine and N,N-diethyl benzenesulfinamide. nih.gov These compounds are less crystalline, with the latter being a liquid, which allows them to remain in solution at the more convenient temperature of -78 °C (achieved with a dry ice/acetone bath), as opposed to the -60 °C required for BSP. tandfonline.comnih.gov This modification significantly enhances their practical utility in low-temperature reactions. nih.gov

Steric hindrance is another critical factor influenced by structural modifications. The analogue N,N-dicyclohexyl benzenesulfinamide, for instance, was found to be ineffective in activating thioglycosides. tandfonline.comnih.gov This lack of reactivity is attributed to the greater steric bulk of the two cyclohexyl groups, which presumably hinders its ability to participate in the reaction. nih.gov This demonstrates that increasing the size of the substituents can have a detrimental effect on the desired reactivity.

The nature of substituents can also influence reaction mechanisms and selectivity. In nucleophilic aromatic substitution reactions involving piperidine as a nucleophile, the reactivity is highly dependent on the nature of the leaving group and other substituents on the aromatic ring. nih.gov

Development of Novel Reagents Based on the this compound Scaffold

The inherent stability and defined reactivity of the N-sulfonylpiperidine framework make it an excellent foundation for the development of novel reagents for organic synthesis.

A premier example is the development of a powerful, metal-free reagent system for glycosylation chemistry based on the 1-benzenesulfinyl piperidine (BSP) analogue. acs.orgacs.org When combined with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), BSP forms a potent thiophile capable of activating thioglycosides, which are stable but relatively unreactive glycosyl donors. acs.orgnih.govacs.org This reagent system, often used in the presence of a hindered base like 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP), converts thioglycosides into highly reactive glycosyl triflates in minutes at low temperatures. acs.orgacs.org These intermediates are then readily converted into glycosides upon reaction with an alcohol acceptor, forming diverse glycosidic linkages in good yield and selectivity. acs.orgacs.org The development of this BSP/Tf₂O system highlights how a reagent derived from the N-substituted piperidine scaffold can solve a significant challenge in synthetic chemistry. acs.orgnih.gov

Beyond this specific application, the broader field of medicinal chemistry extensively uses the substituted piperidine scaffold to create novel bioactive compounds. nih.govresearchgate.net These derivatives are designed as "reagents" to interact with biological targets like enzymes and receptors. researchgate.netmdpi.com For example, novel sulfonamide derivatives containing a piperidine moiety have been synthesized and evaluated for various biological activities, demonstrating the platform's versatility in developing compounds with specific functions. nih.govmdpi.com

Future Research Directions and Challenges in 1 Trifluoromethylsulfonyl Piperidine Chemistry

Development of More Sustainable and Efficient Synthetic Routes

The traditional synthesis of sulfonyl-containing compounds often relies on harsh reagents and generates significant waste, prompting the need for more environmentally benign alternatives. Future research in the synthesis of 1-(Trifluoromethylsulfonyl)piperidine is expected to focus on the principles of green chemistry to develop more sustainable and efficient routes.

Key Research Objectives:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of the piperidine (B6355638) ring.

Catalytic Methods: Replacing stoichiometric reagents with catalytic alternatives to reduce waste and improve efficiency.

Benign Solvents: Investigating the use of water, supercritical fluids, or biodegradable solvents to replace hazardous organic solvents.

Recent advancements in the sustainable synthesis of sulfonamides through oxidative chlorination in alternative solvents like water and ethanol (B145695) provide a promising starting point. mdpi.com Similarly, eco-friendly methods for the synthesis of trifluoromethanesulfonyl fluoride (B91410) highlight the potential for greener approaches in organofluorine chemistry. mdpi.com The development of a truly sustainable synthesis of this compound will likely involve a combination of these strategies, such as a one-pot reaction from readily available starting materials in a green solvent, catalyzed by a recyclable catalyst.

Exploration of Novel Catalytic Systems for Trifluoromethylation and Sulfonylation

The development of novel catalytic systems is paramount to unlocking the full potential of this compound as a trifluoromethylating and sulfonylating agent. Current research in this area is focused on transition metal catalysis, photoredox catalysis, and electrochemistry.

Transition Metal Catalysis:

Palladium- and copper-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis. rsc.orgnih.govresearchgate.netbeilstein-journals.orgrsc.orgresearchgate.netsemanticscholar.orgresearchgate.net Future research will likely explore the use of these metals to activate this compound for trifluoromethylation and sulfonylation reactions. For instance, palladium catalysts could be employed to facilitate the coupling of this compound with a wide range of organic electrophiles. Copper catalysis, known for its cost-effectiveness, could also be investigated for similar transformations. nih.govresearchgate.netbeilstein-journals.orgresearchgate.netacs.org

Photoredox Catalysis:

Visible-light photoredox catalysis has emerged as a powerful and sustainable method for the formation of C-C and C-heteroatom bonds. nih.govresearchgate.netacs.orgacs.orgacs.orgresearchgate.net The generation of trifluoromethyl radicals from various precursors under photoredox conditions has been well-documented. nih.govresearchgate.netacs.orgacs.orgresearchgate.net A key area of future research will be the development of photoredox systems that can activate this compound to generate either trifluoromethyl radicals for trifluoromethylation reactions or sulfonyl radicals for sulfonylation reactions.

Electrochemical Synthesis:

Electrosynthesis offers a green and efficient alternative to traditional chemical methods by using electricity to drive chemical reactions. benthamdirect.comrsc.orgresearchgate.netresearchgate.netnih.govacs.orgresearchgate.netnih.govchemistryviews.orgtue.nl Recent advances in electrochemical sulfonylation using sodium sulfinates as sulfonyl radical precursors demonstrate the potential of this approach. benthamdirect.comresearchgate.net Future work could focus on the electrochemical activation of this compound for trifluoromethylation and sulfonylation, potentially avoiding the need for chemical oxidants or reductants.

| Catalytic System | Potential Application with this compound | Key Research Challenges |

| Palladium Catalysis | Cross-coupling reactions for C-CF3 and C-SO2 bond formation. | Catalyst stability, substrate scope, and cost. |

| Copper Catalysis | Cost-effective trifluoromethylation and sulfonylation reactions. | Catalyst poisoning, reaction selectivity. |

| Photoredox Catalysis | Generation of trifluoromethyl or sulfonyl radicals under mild conditions. | Development of suitable photosensitizers, quantum yield optimization. |

| Electrochemical Synthesis | Green and reagent-free activation for trifluoromethylation and sulfonylation. | Electrode material selection, reaction selectivity, and scalability. |

Expansion of Reaction Scope and Discovery of New Transformations

A significant challenge in the field is to expand the reaction scope of this compound beyond simple trifluoromethylation and sulfonylation reactions. Future research will aim to discover new transformations where this reagent can participate in more complex and synthetically valuable reactions.

Expanding Substrate Scope:

A primary goal will be to broaden the range of substrates that can be effectively trifluoromethylated or sulfonylated using this compound. This includes challenging substrates such as unactivated C-H bonds, electron-rich and electron-deficient arenes, and complex, functionalized molecules. The development of new catalytic systems, as discussed in the previous section, will be crucial for achieving this goal.

Novel Transformations:

Beyond direct functionalization, there is an opportunity to design novel transformations that utilize the unique reactivity of the trifluoromethylsulfonyl group. For example, research could explore:

Trifluoromethylsulfonylcyclization Reactions: Developing intramolecular reactions where the trifluoromethylsulfonyl group acts as both a radical precursor and a terminating group to construct complex cyclic structures.

Multicomponent Reactions: Designing one-pot reactions where this compound, a substrate, and a third component are combined to rapidly build molecular complexity.

Difunctionalization of Alkenes and Alkynes: Exploring reactions where both the trifluoromethyl and the piperidinosulfonyl groups are added across a double or triple bond.

Integration into Flow Chemistry and Automation for Research Applications

The integration of chemical synthesis into continuous flow and automated platforms offers numerous advantages, including improved safety, reproducibility, and scalability. rsc.orgresearchgate.netacs.orgacs.orgnih.gov The application of these technologies to the synthesis and utilization of this compound is a promising area for future research.

Flow Synthesis of this compound:

Developing a continuous flow process for the synthesis of this compound could offer significant advantages over traditional batch synthesis. Flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. rsc.orgresearchgate.netacs.orgnih.gov Furthermore, the in-line purification of the product could streamline the manufacturing process.

Automated High-Throughput Experimentation:

Automated synthesis platforms can be used to rapidly screen a large number of reaction conditions, catalysts, and substrates. acs.orgchemistryworld.comrsc.orgresearchgate.net This high-throughput approach can accelerate the discovery of new reactions and the optimization of existing ones involving this compound. For example, an automated system could be used to quickly identify the optimal conditions for the trifluoromethylation of a new class of substrates.

| Technology | Application in this compound Chemistry | Potential Benefits |

| Flow Chemistry | Continuous synthesis of the reagent and its use in reactions. | Improved safety, scalability, and product quality. |

| Automation | High-throughput screening of reaction conditions and substrates. | Accelerated discovery and optimization of new reactions. |

Design and Synthesis of Photoactive or Electroactive Analogues for Advanced Applications

The incorporation of photoactive or electroactive moieties into the structure of this compound could lead to the development of novel reagents with unique reactivity and applications.

Photoactive Analogues:

By incorporating a chromophore into the piperidine ring or the sulfonyl group, it may be possible to create photoresponsive analogues of this compound. These compounds could be activated by specific wavelengths of light to release the trifluoromethyl or sulfonyl group, offering precise spatial and temporal control over the reaction. This approach could be particularly useful in materials science for surface modification or in biology for targeted drug delivery. The principles of photoredox catalysis provide a strong foundation for the design of such molecules. nih.govresearchgate.netacs.orgacs.orgacs.orgresearchgate.net

Electroactive Analogues:

Similarly, the introduction of redox-active groups could lead to electroactive analogues that can be activated at a specific electrical potential. This would allow for the controlled release of the reactive species and could be applied in areas such as sensor development or electro-organic synthesis. The growing field of electrochemical sulfonylation provides insights into how such molecules could be designed and utilized. benthamdirect.comrsc.orgresearchgate.netresearchgate.netnih.govacs.orgresearchgate.netnih.govchemistryviews.orgtue.nl

The design and synthesis of these advanced analogues represent a challenging but potentially rewarding area of future research, with the potential to significantly expand the utility of trifluoromethylsulfonyl-containing compounds in a variety of scientific disciplines.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-(trifluoromethylsulfonyl)piperidine, and how do reaction conditions influence yield?

- Answer : The compound is typically synthesized via nucleophilic substitution, where piperidine reacts with trifluoromethylsulfonyl chloride. Optimal conditions include anhydrous solvents (e.g., dichloromethane) and bases like triethylamine to neutralize HCl byproducts. Reaction temperatures between 0–25°C improve yield (70–85%) by minimizing side reactions . Characterization via H/C NMR and LC-MS is critical to confirm purity, with special attention to the trifluoromethyl group’s deshielded F NMR signal at ~-75 ppm .

Q. How does the trifluoromethylsulfonyl group affect the compound’s physicochemical properties?

- Answer : The trifluoromethylsulfonyl (SOCF) group enhances electrophilicity and metabolic stability due to its strong electron-withdrawing effect. This group increases lipophilicity (logP ~1.8) and reduces basicity of the piperidine nitrogen (pKa ~5.2), impacting solubility in polar solvents . Stability studies under varying pH (2–10) and thermal stress (40–80°C) are recommended to assess degradation pathways .

Q. What analytical techniques are essential for characterizing this compound?

- Answer : Key techniques include:

- NMR : H/C/F NMR to confirm structural integrity and substituent positions.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 232.05).

- X-ray Crystallography : For solid-state conformation analysis, though limited by hygroscopicity. Alternative methods like IR spectroscopy can identify sulfonyl stretches (~1350 cm) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and intermolecular interactions of this compound?

- Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV), indicating moderate electrophilicity. Molecular electrostatic potential (MEP) maps highlight nucleophilic attack sites at the sulfonyl oxygen atoms. Hirshfeld surface analysis reveals dominant H-bonding (40%) and van der Waals interactions in crystal packing .

Q. What strategies resolve contradictions in reported bioactivity data for piperidine sulfonamide derivatives?

- Answer : Discrepancies often arise from assay conditions (e.g., cell line variability) or impurity profiles. Systematic approaches include:

- Replicating assays with standardized protocols (e.g., MTT assays at 48h incubation).

- Orthogonal purity validation using HPLC-ELSD and elemental analysis.

- Structure-activity relationship (SAR) studies to isolate the trifluoromethylsulfonyl group’s contribution versus piperidine modifications .

Q. How can enantioselective synthesis be achieved for chiral analogs of this compound?

- Answer : Asymmetric hydrogenation using iridium catalysts (e.g., [Ir(COD)Cl] with chiral phosphine ligands) achieves >90% enantiomeric excess (ee) for trifluoromethyl-substituted piperidines. Key parameters include H pressure (50–100 psi) and solvent polarity (tetrahydrofuran/ethanol mixtures) . Chiral HPLC (e.g., Chiralpak IA column) validates ee .

Q. What are the challenges in designing stable formulations of this compound for in vivo studies?

- Answer : The compound’s hygroscopicity and pH-sensitive degradation require lyophilization or encapsulation in cyclodextrins. Pharmacokinetic studies in rodent models show moderate bioavailability (~35%) due to first-pass metabolism. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) improves plasma half-life from 2.1 to 4.8 hours .

Methodological Guidelines

- Handling Hygroscopicity : Store under inert gas (argon) with molecular sieves. Use gloveboxes for weighing .

- Troubleshooting Synthesis : If yields drop below 50%, check for moisture in reagents or incomplete base neutralization .

- Data Reproducibility : Report detailed reaction conditions (solvent purity, stirring rate, drying methods) to align with literature benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.